7-(4-Cyanophenyl)-5-hydroxy-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid
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Overview
Description
7-(4-CYANOPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-CYANOPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and nitrile precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the need for manual intervention.
Chemical Reactions Analysis
Types of Reactions
7-(4-CYANOPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-CYANOPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The compound’s ability to modulate biological pathways and its relatively straightforward synthesis make it an attractive candidate for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance, making them suitable for advanced applications in electronics, coatings, and other fields.
Mechanism of Action
The mechanism of action of 7-(4-CYANOPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
- 7-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID
- 7-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID
Uniqueness
What sets 7-(4-CYANOPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID apart is its specific substitution pattern, which can confer unique chemical and biological properties. The presence of the cyano group, for example, can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H9N3O3S |
---|---|
Molecular Weight |
299.31 g/mol |
IUPAC Name |
7-(4-cyanophenyl)-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H9N3O3S/c15-6-7-1-3-8(4-2-7)9-5-10(18)16-11-12(14(19)20)17-21-13(9)11/h1-4,9H,5H2,(H,16,18)(H,19,20) |
InChI Key |
CSJPSHZOLZKISL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=NS2)C(=O)O)NC1=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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